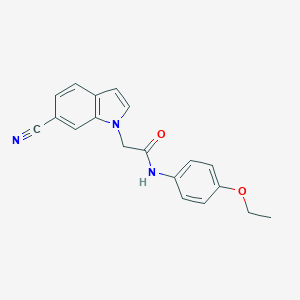amino]acetamide](/img/structure/B296213.png)
N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which plays a role in pain signaling pathways.
作用机制
N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide works by blocking the activity of the AT2R, which is involved in pain signaling pathways. By blocking this receptor, N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide reduces the transmission of pain signals from the nerves to the brain, resulting in a reduction in pain.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to have a good safety profile in clinical trials, with no serious adverse events reported. It has also been shown to have a low potential for drug interactions, making it a promising candidate for use in combination with other pain medications.
实验室实验的优点和局限性
N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in laboratory experiments, including its selectivity for the AT2R and its ability to reduce pain without affecting other physiological processes. However, its high cost and limited availability may limit its use in certain research settings.
未来方向
There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide, including:
1. Investigating its potential as a treatment for other types of chronic pain, such as fibromyalgia and chronic back pain.
2. Exploring the use of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in combination with other pain medications to enhance its effectiveness.
3. Investigating the mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in more detail to better understand its effects on pain signaling pathways.
4. Developing new formulations of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide to improve its bioavailability and reduce its cost.
5. Conducting long-term safety studies to better understand the potential risks and benefits of using N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide as a chronic pain treatment.
In conclusion, N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide is a promising candidate for the treatment of chronic pain, with several scientific studies demonstrating its effectiveness in reducing pain in patients with post-herpetic neuralgia and diabetic neuropathy. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential use in combination with other pain medications.
合成方法
The synthesis of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide involves several steps, including the reaction of 2-ethyl-6-methylphenol with chloroacetyl chloride to form 2-ethyl-6-methylphenylacetyl chloride. This intermediate is then reacted with N-methylsulfonamide and 4-methoxy-3-methylphenylboronic acid to form the final product, N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide.
科学研究应用
N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been the subject of several scientific studies investigating its potential as a treatment for chronic pain. One study found that N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide was effective in reducing pain in patients with post-herpetic neuralgia, a type of nerve pain that can occur after shingles. Another study found that N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide reduced pain in patients with diabetic neuropathy, a type of nerve damage that can occur in people with diabetes.
属性
分子式 |
C20H26N2O4S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
N-(2-ethyl-6-methylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C20H26N2O4S/c1-6-16-9-7-8-14(2)20(16)21-19(23)13-22(4)27(24,25)17-10-11-18(26-5)15(3)12-17/h7-12H,6,13H2,1-5H3,(H,21,23) |
InChI 键 |
HSIIBNNRXMEABS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
规范 SMILES |
CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296130.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B296131.png)
![6-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296133.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B296134.png)
![6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296136.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)

